molecular formula C24H24ClN3OS B2709975 1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea CAS No. 851936-92-0

1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea

Cat. No.: B2709975
CAS No.: 851936-92-0
M. Wt: 437.99
InChI Key: WDHFAKQRLGNYIQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea typically involves the reaction of 4-chloroaniline with 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine and furan-2-ylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiourea group.

    Reduction: Reduction reactions can occur at the nitro group if present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, thioureas are often studied for their potential as enzyme inhibitors, particularly for enzymes that contain metal ions in their active sites.

Medicine

Medicinally, thioureas have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. The specific compound could be explored for similar applications.

Industry

In industry, thioureas are used in the formulation of pesticides, herbicides, and fungicides. They also find applications in the rubber industry as vulcanization accelerators.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea would depend on its specific application. Generally, thioureas can interact with metal ions in enzymes, inhibiting their activity. They can also form hydrogen bonds with biological targets, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-thiourea: Known for its use in biological assays and as a reagent in organic synthesis.

    N,N’-Diphenylthiourea: Used in the rubber industry and as a corrosion inhibitor.

    Thiourea: A simple thiourea compound with wide applications in agriculture and industry.

Uniqueness

The uniqueness of 1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity can lead to unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3OS/c1-16-5-10-23-22(14-16)21(17(2)26-23)11-12-28(15-20-4-3-13-29-20)24(30)27-19-8-6-18(25)7-9-19/h3-10,13-14,26H,11-12,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHFAKQRLGNYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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